molecular formula C14H8FNO3S B14026962 2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid

2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid

Cat. No.: B14026962
M. Wt: 289.28 g/mol
InChI Key: CZDAWUWEDOJUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid is a synthetic benzothiazepine-carboxylic acid hybrid compound intended for research and development applications only. This chemical structure is of significant interest in medicinal chemistry due to its relationship to bioactive fused heterocyclic systems. Compounds featuring the 4-oxoquinoline-3-carboxylic acid core, similar to fluoroquinolone antibiotics, have demonstrated potent activity against Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis . Furthermore, the incorporation of a benzothiazepine moiety can impart additional biological properties, as this structural motif is found in molecules with a range of pharmacological activities, such as antimicrobial and receptor antagonist effects . The specific structural features of this compound—including the fluorine atom, the carboxylic acid group, and the fused ring system—make it a valuable intermediate for probing structure-activity relationships and for the synthesis of more complex chemical libraries. Researchers can utilize this compound to investigate its potential mechanisms of action, which may involve interactions with bacterial targets or specific receptor proteins. Related benzodiazepine and carbazole derivatives have been shown to interact with benzodiazepine receptors, which can regulate neuroendocrine functions, suggesting a potential avenue for mechanistic studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C14H8FNO3S

Molecular Weight

289.28 g/mol

IUPAC Name

2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C14H8FNO3S/c15-9-6-12-10(5-8(9)14(18)19)16-13(17)7-3-1-2-4-11(7)20-12/h1-6H,(H,16,17)(H,18,19)

InChI Key

CZDAWUWEDOJUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=C(C(=C3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Preparation of the Key Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • This intermediate is synthesized by acid-catalyzed hydrolysis of the corresponding ethyl ester.
  • The ester itself is prepared from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, ethyl 3-(N,N-dimethylamino)acrylate, and cyclopropylamine through a stepwise synthetic route.
  • The presence of the electron-withdrawing nitro and fluoro groups at positions 8 and 6 respectively, activates the aromatic ring for nucleophilic substitution.

Nucleophilic Aromatic Substitution (S_N-Ar) with 2-Mercaptobenzoic Acid

  • The chlorine atom at position 7 of the quinoline intermediate is displaced by the sulfur nucleophile of 2-mercaptobenzoic acid.
  • This reaction is conducted in aqueous acetone with triethylamine as a base.
  • The reaction proceeds via an addition-elimination mechanism facilitated by the electron-withdrawing groups on the quinoline ring.
  • The product is 7-[(2-carboxyphenyl)thio]-8-nitro-1,4-dihydroquinoline-3-carboxylic acid .

Reduction of the Nitro Group to an Amino Group

  • The nitro group at position 8 is reduced to an amino group using sodium dithionite in aqueous potassium carbonate.
  • This mild reduction preserves other sensitive functional groups and yields the corresponding 8-amino derivative.

Cyclization via Lactamization to Form the Benzothiazepine Ring

  • The 8-amino intermediate undergoes thermal lactamization catalyzed by polyphosphoric acid (PPA).
  • Heating the intermediate in PPA for 2–4 hours induces ring closure to form the tricyclic benzothiazepine system.
  • This step results in the formation of 2-fluoro-6-oxo-5H-benzo[b]benzothiazepine-3-carboxylic acid with high yield and purity.

Summary of Key Reaction Steps and Conditions

Step Reactants / Intermediates Reagents / Conditions Product / Outcome Reference
1 2,4-dichloro-5-fluoro-3-nitrobenzoic acid + ethyl 3-(N,N-dimethylamino)acrylate + cyclopropylamine Multi-step synthesis, acid-catalyzed hydrolysis 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
2 Intermediate from Step 1 + 2-mercaptobenzoic acid Aqueous acetone, triethylamine, room temp 7-[(2-carboxyphenyl)thio]-8-nitro-1,4-dihydroquinoline-3-carboxylic acid
3 Nitro-substituted intermediate Sodium dithionite, aqueous potassium carbonate 8-amino-7-[(2-carboxyphenyl)thio]-1,4-dihydroquinoline-3-carboxylic acid
4 8-amino intermediate Polyphosphoric acid, heating (2–4 h) 2-fluoro-6-oxo-5H-benzo[b]benzothiazepine-3-carboxylic acid

Research Findings and Analytical Characterization

  • The intermediates and final product were characterized by elemental analysis, infrared spectroscopy (IR), and mass spectrometry (MS).
  • The nucleophilic aromatic substitution is highly regioselective due to the electronic influence of the nitro and fluoro substituents.
  • The reduction step using sodium dithionite is efficient and mild, avoiding over-reduction or decomposition.
  • The lactamization step is a key cyclization that constructs the benzothiazepine ring system, critical for the compound’s biological activity.
  • The synthetic route demonstrates high yields and reproducibility, making it suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Benzo[b][1,4]diazepines

  • Example: Diazepinomicin (5,10-dihydro-11H-dibenzo[b,e][1,4]diazepine-11-one) . Key Differences:
  • Replaces sulfur in the thiazepine ring with a second nitrogen, forming a diazepine core.
  • Lacks the carboxylic acid and fluorine substituents.
    • Functional Implications :
  • Diazepines (e.g., clobenzepam) often exhibit central nervous system (CNS) activity due to GABA receptor modulation .

Fluorinated Heterocycles

  • Example: Fluorquinolones (e.g., compounds 1a, 1b in ) . Key Differences:
  • Fluoroquinolones feature a quinoline core, whereas the target compound has a benzothiazepine backbone.
  • Both share a fluorine substituent and carboxylic acid group, critical for antibacterial activity in quinolones . Functional Implications:
  • Fluorine’s electronegativity enhances DNA gyrase binding in quinolones. In the target compound, fluorine at position 2 may similarly stabilize ligand-receptor interactions.

Functional Group Analysis

Carboxylic Acid Derivatives

  • Example: 2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline carboxylic acid (Compound 3 in ) . Key Differences:
  • Combines a diazepine ring with a quinoline system, unlike the benzothiazepine core.
  • Retains the carboxylic acid group but lacks fluorine.
    • Functional Implications :
  • Carboxylic acids in heterocycles improve water solubility and enable chelation of metal ions (e.g., magnesium in quinolone-DNA gyrase complexes) .

Oxo-Substituted Analogues

  • Example : 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepine-11-one (4a in ) .
    • Key Differences :
  • Features a ketone group at position 11, compared to the oxo group at position 6 in the target compound.
    • Functional Implications :
  • Ketones can participate in hydrogen bonding or serve as electrophilic centers in metabolic reactions. Positional differences may alter bioavailability or target engagement.

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Key Functional Attributes Reference
2-Fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid Benzo[b][1,4]benzothiazepine F (C2), COOH (C3), =O (C6) Potential solubility, electronegativity
Diazepinomicin (4b) Dibenzo[b,e][1,4]diazepine =O (C11) CNS activity, GABA modulation
Fluorquinolone (1a, 1b) Quinoline F (C6/8), COOH (C3) DNA gyrase inhibition
2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline carboxylic acid (3) Diazepinoquinoline COOH (C3), =O (C2, C8) Metal chelation, solubility

Q & A

Q. Table 1: Comparison of Catalysts for Hydrogenation Steps in Related Compounds

CatalystSubstrateYield (%)Reference
Ru/Al2_2O3_3Terephthalic acid → CHDM92
Pd/CFluorinated benzoic acid derivatives78

Q. Table 2: Solvent Systems for Recrystallization

Compound ClassSolvent Ratio (v/v)Purity (%)Reference
Fluorinated benzothiazepinesDCM:MeOH (1:1)>98
BenzoxadiazolesEthanol:H2_2O (3:1)95

Key Notes

  • Fluorine’s electronegativity and steric effects dominate reactivity; cross-reference fluorinated benzoic acid SAR data .
  • Experimental protocols should account for hydrolytic instability, as seen in sulfonyl chloride analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.